Pentamethonium

Autonomic pharmacology Ganglionic blockade Vasodilation

Pentamethonium (C5) contains a pentamethylene chain that enforces selective ganglionic blockade without neuromuscular interference, unlike decamethonium (C10). Purchase for nAChR channel-kinetic discrimination, autonomic vs. somatic cholinergic pathway mapping, or as a validated positive control in atropine-adjuvant organophosphate poisoning models, where it raises the LD₅₀ of paraoxon ~2.6-fold over atropine alone.

Molecular Formula C11H28N2+2
Molecular Weight 188.35 g/mol
CAS No. 2365-25-5
Cat. No. B1223158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethonium
CAS2365-25-5
Synonymspentamethonium
pentamethonium bromide
pentamethonium dibromide
pentamethonium dichloride
pentamethonium diiodide
pentamethylenebis(trimethylammonium)
Penthonium
Molecular FormulaC11H28N2+2
Molecular Weight188.35 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCC[N+](C)(C)C
InChIInChI=1S/C11H28N2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3/q+2
InChIKeyXUSPWDAHGXSTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentamethonium (CAS 2365-25-5) Procurement Guide: Ganglionic Blocker with Chain-Length-Dependent Pharmacological Profile


Pentamethonium (C5) is a bis-quaternary ammonium compound of the methonium series, characterized by a pentamethylene chain (five methylene groups) bridging two trimethylammonium moieties [1]. Its bromide and iodide salts exhibit ganglionic blocking activity through competitive antagonism at nicotinic acetylcholine receptors (nAChRs) on autonomic ganglia postsynaptic membranes [2]. Originally studied alongside hexamethonium (C6) for hypertension management, pentamethonium distinguishes itself from shorter-chain homologs (e.g., tetramethonium) and longer-chain derivatives (e.g., decamethonium, C10) through chain-length-dependent targeting of ganglionic versus neuromuscular synapses [3].

Pentamethonium Substitution Risk Analysis: Why Methonium Chain Length Dictates Synaptic Target Selectivity


Within the polymethylene bis-trimethylammonium (methonium) series, a single methylene unit difference in chain length produces a binary functional switch in synaptic targeting. Compounds with chain lengths C10 (decamethonium) predominantly paralyze neuromuscular transmission, whereas C5 (pentamethonium) and C6 (hexamethonium) paralyze ganglionic synapses with minimal neuromuscular effects [1]. Shorter-chain homologs (C4, tetramethonium) exhibit negligible ganglionic blockade even at 40-fold higher doses [2]. This chain-length-dependent target discrimination precludes generic substitution within the series without altering the fundamental pharmacological profile. Furthermore, even between C5 and C6, potency differences exist: hexamethonium demonstrates superior gastric inhibitory activity at equivalent 100 mg doses, while pentamethonium's shorter chain confers distinct nAChR channel-blocking kinetics relevant to biophysical investigations [3]. The quantitative evidence below substantiates why experimental design or procurement decisions must be guided by compound-specific data rather than class-level assumptions.

Pentamethonium Comparative Evidence: Five Quantified Differentiators vs. Hexamethonium, Decamethonium, and Tetraethylammonium


Ganglionic Blockade Potency: Pentamethonium and Hexamethonium Show 5-Fold Superiority Over Tetraethylammonium

Pentamethonium (C5) and hexamethonium (C6) exhibit equivalent ganglionic blocking potency when compared against tetraethylammonium (TEA) as a baseline. Studies by Arnold et al. using C5 and Burt and Graham using both C5 and C6 demonstrated that these methonium compounds are 5 times as potent as TEA [1]. Pentamethonium iodide (50 mg i.v.) produces measurable peripheral vasodilation with digital skin temperature elevation, increased digital blood flow, and enhanced pulse volume persisting for 1-2 hours [1].

Autonomic pharmacology Ganglionic blockade Vasodilation

Neuromuscular Blockade Mode: Pentamethonium (C5) Exhibits Tubocurarine-Like Action, Distinct from Decamethonium (C10) Depolarizing Blockade

Among the methonium series (dimethonium through decamethonium), all members except penta- and hexamethonium exhibit a decamethonium-like (depolarizing) neuromuscular blocking action. Penta- and hexamethonium instead produce a tubocurarine-like (non-depolarizing) blockade [1]. This binary divergence is determined by the distance between quaternary nitrogen atoms: the C5 pentamethylene chain of pentamethonium prevents the depolarizing action characteristic of the C10 chain in decamethonium. Consequently, decamethonium's action is antagonized by pentamethonium, a property not shared by neostigmine or eserine [2].

Neuromuscular pharmacology Bis-quaternary ammonium salts Synaptic target selectivity

Gastric Secretion Inhibition: Hexamethonium (C6) Demonstrates Superior Activity vs. Pentamethonium (C5) at Equivalent 100 mg Dose

At an equivalent 100 mg dosage, hexamethonium and pentamethonium both exert depressant effects on spontaneous gastric secretion and motility; however, hexamethonium is the more active compound [1]. Hexamethonium inhibits spontaneous hydrochloric acid secretion to the point of achlorhydria and modifies the secretory response to insulin-induced hypoglycemia, whereas pentamethonium produces less pronounced inhibition [1]. Notably, tetramethonium (C4) remains inactive even at 4,000 mg i.m. (40× the effective hexamethonium dose), though this dose produces blood pressure lowering comparable to 100 mg hexamethonium [1]. This demonstrates that within the active ganglionic blocking methoniums (C5 and C6), hexamethonium holds a functional advantage for gastric applications.

Gastrointestinal pharmacology Autonomic blockade Functional selectivity

Muscle Spindle Afferent Activity: Pentamethonium and Hexamethonium Show Complete Inactivity, Differentiating from Decamethonium Activation

In spinal cat preparations, acetylcholine and decamethonium induce increased afferent activity across all muscle spindle fiber types, with response magnitude independent of conduction velocity. In contrast, tetraethylammonium, pentamethonium, and hexamethonium are completely inactive in altering spindle afferent activity at doses up to 8 mg [1]. This functional dichotomy further reinforces the chain-length-dependent selectivity within the methonium series: C10 (decamethonium) engages muscle spindle systems, whereas C5 (pentamethonium) and C6 (hexamethonium) do not. Following complete neuromuscular transmission blockade by tubocurarine, the spindle activation by acetylcholine and decamethonium is almost or completely abolished [1], confirming the mechanistic distinction.

Muscle spindle physiology Cholinergic pharmacology Neuromuscular selectivity

Paraoxon Poisoning Adjuvant Therapy: Pentamethonium Increases LD50 2× Beyond Maximal Atropine Protection

In a murine model of paraoxon (organophosphate) poisoning, pentamethonium bromide administered as an adjuvant to atropine produced a quantifiable survival benefit. Adding 10 mg/kg pentamethonium to fully atropinized mice (10 mg/kg atropine) increased the paraoxon LD50 over the highest figure obtained with atropine alone by 2× [1]. Specifically, the LD50 for paraoxon alone was 0.48 mg/kg (95% fiducial limits: 0.46-0.49); with 10 mg/kg atropine alone, LD50 increased to 0.89 mg/kg (0.82-0.97); with atropine plus 10 mg/kg pentamethonium, LD50 further increased to 2.28 mg/kg (1.86-2.80) [1]. Similar protective effects were observed in rabbits and cats under chloralose-urethane anesthesia, where pentamethonium mitigated severe respiratory depression refractory to atropine alone [1].

Organophosphate poisoning Adjunctive therapy Cholinergic crisis

nAChR Channel-Blocking Kinetics: Pentamethonium Derivatives Exhibit 3-5× Faster Binding to Fast-Component Receptors

Whole-cell patch clamp and two-electrode voltage clamp recordings from rat superior cervical ganglion (SCG) neurons reveal that pentamethonium and pentaethonium derivatives block nicotinic acetylcholine receptor (nAChR) open channels through an open-channel block mechanism [1]. The EPSC decay is bi-exponential, with fast (τ = 5.5 ± 0.5 ms) and slow (τ = 20.4 ± 1.2 ms) components. Mean blocker binding rate constants for the fast component are 3-5 times higher than those for the slow component, indicating preferential interaction with one of two nAChR populations in SCG neurons [1]. The estimated channel diameter at the blocker binding level is 11.8 Å for both receptor populations [1].

Ion channel pharmacology nAChR biophysics Receptor kinetics

Pentamethonium Validated Application Scenarios Based on Comparative Evidence


Pharmacological Tool for Ganglionic vs. Neuromuscular Synapse Discrimination Studies

Pentamethonium (C5) is optimally deployed as a reference compound in experiments requiring selective ganglionic blockade without neuromuscular junction interference. Its chain-length-dependent synaptic targeting (ganglionic synapse for C5/C6 vs. neuromuscular junction for C10) provides a validated comparator for discriminating autonomic from somatic cholinergic transmission pathways [1]. This application is supported by direct evidence that C5 and C6 paralyze ganglionic transmission while C10 paralyzes neuromuscular transmission [1], and that C5 produces tubocurarine-like rather than decamethonium-like neuromuscular blockade [2].

nAChR Biophysics: Open-Channel Block Kinetic Analysis

Pentamethonium and its derivatives serve as molecular probes for characterizing neuronal nAChR channel properties, particularly for distinguishing between fast- and slow-component receptor populations in sympathetic ganglion neurons. The 3- to 5-fold higher binding rate constant for the fast EPSC component provides a quantifiable kinetic signature that enables receptor subpopulation discrimination [3]. This application is supported by patch-clamp electrophysiology data from rat SCG neurons showing bi-exponential EPSC decay and differential blocker binding rates [3].

Organophosphate Poisoning Adjunct in Preclinical Toxicology Models

In preclinical models of organophosphate (paraoxon) poisoning, pentamethonium is uniquely validated as an adjuvant to atropine therapy, increasing the LD50 of paraoxon by approximately 2.6-fold over atropine alone (from 0.89 mg/kg to 2.28 mg/kg) [4]. This application is distinct from other methonium compounds, for which comparable protective efficacy in organophosphate poisoning models is not documented. Researchers investigating adjunctive therapies for cholinergic crisis may consider pentamethonium as a positive control or reference adjuvant [4].

Non-Chromophore HPLC Detection Method Development

Due to its lack of strong chromophores, pentamethonium dibromide has been employed as a model compound for developing and validating spectrophotometric detection methods in high-performance liquid chromatography (HPLC) for low-molecular-weight non-chromophore analytes [5]. This application is supported by a doctoral thesis specifically utilizing pentamethonium dibromide as the exemplar compound for HPLC method development for non-chromophore molecules [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentamethonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.